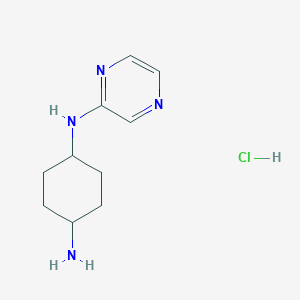
2-Chloro-5-fluorobenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and chlorine and fluorine atoms are substituted at the 2 and 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the diazotization of 2-chloro-5-fluoroaniline followed by reduction. The process begins with the nitration of 2-chloro-5-fluorobenzene to form 2-chloro-5-fluoronitrobenzene. This intermediate is then reduced to 2-chloro-5-fluoroaniline, which undergoes diazotization and subsequent reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance yield and safety. The use of tubular reactors for diazotization reactions helps minimize side reactions and improve the stability of the diazonium salt intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating amino groups, the compound is reactive towards electrophiles, leading to substitution reactions at the ortho and para positions relative to the amino groups.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups yields nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluorobenzene-1,3-diamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluorobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the halogen atoms may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-fluorobenzene-1,2-diamine
- 3-Chloro-5-fluorobenzene-1,2-diamine
- 2-Chloro-4-fluorobenzene-1,3-diamine
Uniqueness
2-Chloro-5-fluorobenzene-1,3-diamine is unique due to the specific positioning of the chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers .
Eigenschaften
Molekularformel |
C6H6ClFN2 |
|---|---|
Molekulargewicht |
160.58 g/mol |
IUPAC-Name |
2-chloro-5-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6ClFN2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,9-10H2 |
InChI-Schlüssel |
PWWXYKVIPYMDPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)Cl)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





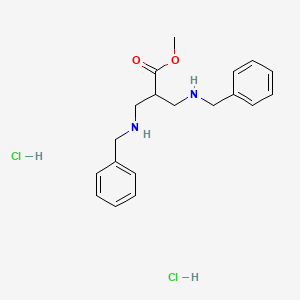
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
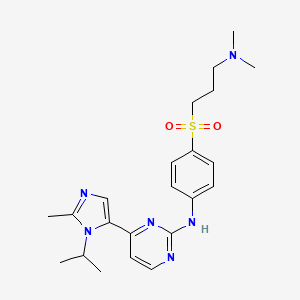
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
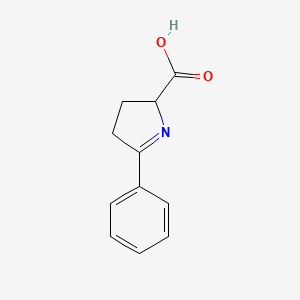
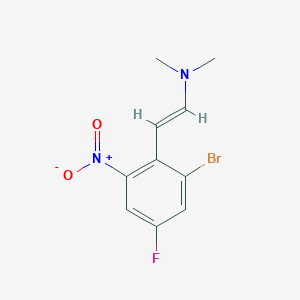

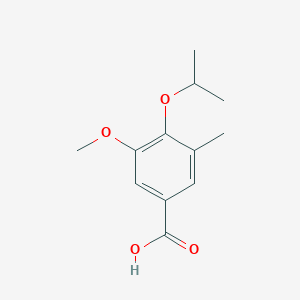
![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
